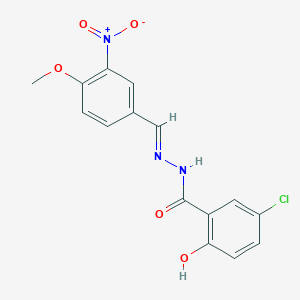
5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide, also known as MNAC13, is a chemical compound that has been studied extensively in scientific research. It is a hydrazone derivative of benzohydrazide and has shown potential for use in various applications, including as a therapeutic agent for cancer treatment.
Mécanisme D'action
The mechanism of action of 5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide involves the inhibition of the PI3K/Akt pathway, which is a key signaling pathway involved in cell proliferation and survival. This compound inhibits the activation of Akt, which leads to the activation of downstream signaling pathways that promote cell survival and proliferation. This compound also activates the caspase pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt pathway. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has been shown to have antioxidant activity and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized in the lab. It exhibits cytotoxic activity against various cancer cell lines, making it a promising candidate for cancer treatment. However, this compound has some limitations, such as poor solubility in water and low bioavailability. These limitations can be overcome by modifying the chemical structure of the compound.
Orientations Futures
There are several future directions for the study of 5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide. One direction is to further investigate its mechanism of action and signaling pathways involved in apoptosis induction. Another direction is to study its potential use in combination therapy with other anticancer agents. This compound can also be modified to improve its solubility and bioavailability, which would enhance its therapeutic potential. Additionally, the use of this compound in in vivo studies can be explored to evaluate its efficacy and safety.
Méthodes De Synthèse
The synthesis of 5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide involves the reaction of 5-chloro-2-hydroxybenzohydrazide with 4-methoxy-3-nitrobenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
5-chloro-2-hydroxy-N'-(4-methoxy-3-nitrobenzylidene)benzohydrazide has been studied extensively for its potential use in cancer treatment. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Propriétés
IUPAC Name |
5-chloro-2-hydroxy-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O5/c1-24-14-5-2-9(6-12(14)19(22)23)8-17-18-15(21)11-7-10(16)3-4-13(11)20/h2-8,20H,1H3,(H,18,21)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBCBXNQYJVULU-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 5-[4-(acetyloxy)phenyl]-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907978.png)
![3-(1,3-benzothiazol-2-yl)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5907984.png)
![methyl 2-[4-(acetyloxy)benzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907990.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907995.png)
![4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5908004.png)
![3-[4-(2-amino-2-oxoethoxy)-3-bromophenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B5908008.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5908009.png)
![3-[5-(2-acetylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5908023.png)
![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908033.png)
![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908034.png)

![N'-{[3-(2-chlorophenyl)acryloyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5908052.png)
![3-{5-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5908054.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone](/img/structure/B5908060.png)
